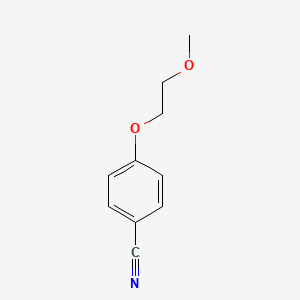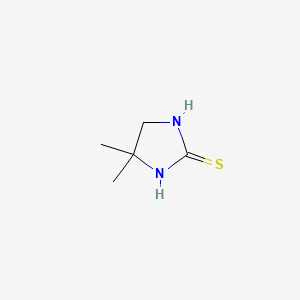
4-(2-Methoxyethoxy)benzonitrile
Übersicht
Beschreibung
“4-(2-Methoxyethoxy)benzonitrile” is a chemical compound with the molecular formula C10H11NO2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyethoxy)benzonitrile” is composed of a benzene ring with a nitrile group (CN) and a 2-methoxyethoxy group (CH3OCH2CH2O) attached to it . The molecular weight of this compound is 177.2 .
Physical And Chemical Properties Analysis
“4-(2-Methoxyethoxy)benzonitrile” is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Liquid Crystal Behavior
- Luminescent Liquid Crystals : A series of compounds containing 4-(2-Methoxyethoxy)benzonitrile structures were synthesized to explore their potential as mesogens (materials that form liquid crystals). These compounds were found to exhibit luminescent properties and varied liquid crystalline behaviors based on their alkoxy chain length. Shorter chains showed nematic phases, while longer chains predominantly exhibited orthorhombic columnar phases. The study highlighted their potential as blue-emitting materials for optical applications (Ahipa et al., 2014).
Applications in High Voltage Lithium-Ion Batteries
- Electrolyte Additive for Batteries : 4-(2-Methoxyethoxy)benzonitrile derivatives have been explored as electrolyte additives in high-voltage lithium-ion batteries. Specifically, the addition of these compounds to battery electrolytes significantly improved the cyclic stability and performance of lithium nickel manganese oxide cathodes, demonstrating their potential in enhancing the longevity and efficiency of high-voltage batteries (Huang et al., 2014).
Use in Dye Sensitized Solar Cells
- Stability in Solar Cells : Benzonitrile-based electrolytes, including derivatives of 4-(2-Methoxyethoxy)benzonitrile, have been utilized in dye-sensitized solar cells (DSSCs). These electrolytes, particularly in combination with common and cost-effective materials, contributed to the long-term stability and maintained efficiency of DSSCs over extended periods, highlighting their role in the development of sustainable solar energy technologies (Latini et al., 2014).
Photoreactions and Synthesis
- Photoreactions and Synthesis : Research has also been conducted on the photoreactions of benzonitrile compounds, including those similar to 4-(2-Methoxyethoxy)benzonitrile, with various other chemicals. These studies provide insights into the chemical behavior of these compounds under different conditions, which is essential for their application in synthesis and material science (Mattay et al., 1987).
Wirkmechanismus
Safety and Hazards
When handling “4-(2-Methoxyethoxy)benzonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes in contact with skin, wash off with soap and plenty of water. If ingested, rinse mouth with water and do not induce vomiting .
Eigenschaften
IUPAC Name |
4-(2-methoxyethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNRWJOVBGIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459015 | |
| Record name | 4-(2-methoxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)benzonitrile | |
CAS RN |
80407-66-5 | |
| Record name | 4-(2-methoxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-(2-Methoxyethoxy)benzonitrile incorporated into the platinum complex JS6, and how does this modification affect its anticancer activity?
A1: The research article highlights the synthesis and evaluation of various platinum complexes containing 4-1,2,4-oxadiazoline ligands for potential antitumor activity. [] JS6, specifically, incorporates 4-(2-Methoxyethoxy)benzonitrile as a ligand alongside the 2-methyl-3-phenyl-5-(4-(2-methoxyethoxy)phenyl)-4-1,2,4-oxadiazoline ligand. The rationale behind incorporating this particular benzonitrile derivative is to enhance the complex's solubility in polar solvents. [] This modification is significant because increased solubility in polar solvents, like water, can improve drug administration and bioavailability.
Q2: Are there any other studies investigating the use of 4-(2-Methoxyethoxy)benzonitrile in platinum-based or other metal-based anticancer complexes?
A2: While the provided research article focuses on platinum complexes incorporating 4-(2-Methoxyethoxy)benzonitrile, it doesn't delve into other studies employing this specific compound in metal-based anticancer research. [] Exploring the broader scientific literature would be necessary to uncover any additional research regarding the applications of 4-(2-Methoxyethoxy)benzonitrile in developing novel anticancer agents. This could involve investigating its use in conjunction with other metals besides platinum and assessing its potential to modulate the activity, selectivity, or bioavailability of various metal-based complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)









